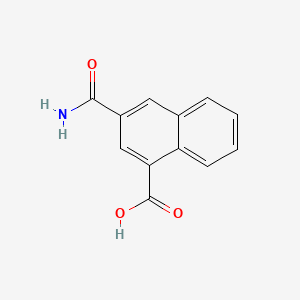

3-Carbamoylnaphthalene-1-carboxylicacid

CAS No.:

Cat. No.: VC20452532

Molecular Formula: C12H9NO3

Molecular Weight: 215.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H9NO3 |

|---|---|

| Molecular Weight | 215.20 g/mol |

| IUPAC Name | 3-carbamoylnaphthalene-1-carboxylic acid |

| Standard InChI | InChI=1S/C12H9NO3/c13-11(14)8-5-7-3-1-2-4-9(7)10(6-8)12(15)16/h1-6H,(H2,13,14)(H,15,16) |

| Standard InChI Key | SNBAANAGAVECRL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=C2C(=O)O)C(=O)N |

Introduction

Chemical Identification and Structural Characteristics

Molecular Identity

3-Carbamoylnaphthalene-1-carboxylic acid has the molecular formula C₁₂H₉NO₃ and a molecular weight of 215.20 g/mol . Its IUPAC name, 3-carbamoylnaphthalene-1-carboxylic acid, reflects the positions of the carbamoyl (-CONH₂) and carboxylic acid (-COOH) groups on the naphthalene backbone. Key identifiers include:

The compound’s 2D and 3D structural conformers have been validated computationally, with PubChem confirming successful conformer generation .

Synthesis and Manufacturing

Challenges in Synthesis

The steric hindrance imposed by the naphthalene ring and the reactivity of the carbamoyl group necessitate precise temperature and solvent control. For example, the synthesis of 3-hydroxynaphthalene-1-carboxylic acid (CAS: 19700-42-6) requires stringent pH adjustments during extraction to isolate the product , a step likely critical for 3-carbamoylnaphthalene-1-carboxylic acid as well.

Physicochemical Properties

Predicted Properties

PubChem’s computed data suggest the following properties :

-

Hydrogen Bond Donor Count: 2 (carboxylic acid and carbamoyl NH₂)

-

Hydrogen Bond Acceptor Count: 3 (two carbonyl oxygens, one hydroxyl oxygen)

-

Topological Polar Surface Area: 86.6 Ų

Comparative data from structurally similar compounds provide further insights:

The higher melting point of 3-hydroxynaphthalene-1-carboxylic acid compared to 1-naphthoic acid underscores the influence of hydrogen bonding from the hydroxyl group . 3-Carbamoylnaphthalene-1-carboxylic acid likely exhibits intermediate properties due to its dual functional groups.

Applications and Biological Relevance

Medicinal Chemistry Context

While no direct studies on 3-carbamoylnaphthalene-1-carboxylic acid are available, naphthalene derivatives are prominent in drug discovery. For example, 5-(3-(N-(carboxymethyl)naphthalene-2-sulfonamido)phenyl)-1-ethyl-1H-pyrrole-2-carboxylic acid (a Keap1–Nrf2 inhibitor) demonstrates therapeutic potential in cerebral ischemia/reperfusion injury by modulating oxidative stress pathways . The carboxymethyl and carboxylic acid groups in this compound facilitate binding to Keap1, suggesting that 3-carbamoylnaphthalene-1-carboxylic acid’s functional groups could similarly interact with biological targets.

Industrial and Material Science Uses

Naphthalene carboxylic acids are precursors for dyes, polymers, and surfactants. The carbamoyl group in 3-carbamoylnaphthalene-1-carboxylic acid may enhance solubility or enable coordination chemistry, making it valuable in metal-organic frameworks (MOFs) or catalysis.

Comparative Analysis with Related Compounds

Functional Group Impact

-

1-Naphthoic Acid: Lacks the carbamoyl group, resulting in lower polarity and reduced hydrogen-bonding capacity .

-

3-Hydroxynaphthalene-1-carboxylic Acid: The hydroxyl group increases acidity (pKa ~3.61) compared to the carbamoyl variant .

-

3-Carbamoylnaphthalene-1-carboxylic Acid: The carbamoyl group introduces hydrogen-bonding sites, potentially enhancing binding affinity in biological systems.

Synthetic Accessibility

1-Naphthoic acid’s well-established synthesis via Grignard carboxylation or oxidative methods contrasts with the more complex functionalization required for 3-carbamoylnaphthalene-1-carboxylic acid. Introducing substituents at the 3-position of naphthalene remains challenging due to steric and electronic factors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume